4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Description
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2 |
InChI Key |
SZNCCISADORZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the 2,3-Dihydrobenzofuran Core
- Starting from appropriately substituted phenol derivatives, cyclization is achieved by intramolecular nucleophilic attack to form the benzofuran ring.
- Common methods use base-mediated cyclization or acid-catalyzed conditions depending on the precursor.
- For example, phenolic precursors bearing halogen substituents undergo cyclization with reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Halogenation Steps
- Fluorination and chlorination are introduced selectively on the aromatic ring.
- Fluorination often uses electrophilic fluorinating agents or fluorine-containing reagents under controlled conditions to avoid over-fluorination.
- Chlorination can be performed using reagents like phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) in solvents such as dichloromethane.
- The order of halogenation is optimized to prevent undesired substitution or deactivation of the ring.
Amination at the 3-Position
- The amine group is introduced by nucleophilic substitution or reductive amination of a suitable precursor bearing a leaving group at the 3-position.
- Alternatively, amination can be achieved by reduction of a nitro precursor or by direct amination using ammonia or amine sources with catalysts.
- Catalytic hydrogenation or metal-catalyzed amination reactions are common to ensure high selectivity and yield.
Use of Catalysts and Reaction Conditions
- Metal-free conditions have been developed for benzofuran derivatives synthesis, employing reagents like cyanuric chloride (TCT) in DMSO, which act as dual synthons facilitating ring formation and functionalization.
- Reaction temperature, solvent choice, and reagent stoichiometry are critical for controlling regioselectivity and yield.
- Continuous flow chemistry and catalytic processes are increasingly used in industrial settings to improve scalability and reduce waste.
Representative Preparation Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Phenol derivative + base (NaH, KOtBu) in DMF/DMSO | Formation of 2,3-dihydrobenzofuran core | Control temperature to avoid side reactions |
| 2 | Selective Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Introduction of fluoro substituent at position 7 | Protect other reactive sites |
| 3 | Selective Chlorination | POCl3 or NCS in dichloromethane | Introduction of chloro substituent at position 4 | Order of halogenation critical |
| 4 | Amination | Ammonia or amine source with catalyst or reductive amination | Introduction of amine at position 3 | Late-stage functionalization preferred |
| 5 | Purification | Chromatography, crystallization | Isolation of pure 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine | Optional salt formation for stability |
Research Findings and Optimization
- Studies indicate that using cyanuric chloride-activated DMSO can enable metal-free synthesis of benzofuran derivatives with quaternary centers, offering a greener alternative with fewer steps and higher atom economy.
- Water addition controls the formation of specific benzofuran derivatives, suggesting that moisture levels can influence reaction pathways and final product distribution.
- Industrial methods favor continuous flow reactors for better heat and mass transfer, improving yield and reproducibility.
- Halogen substituents enhance the compound’s binding affinity in biological assays, making precise placement via selective halogenation crucial.
Chemical Reactions Analysis
Substitution Reactions
The presence of halogen substituents (chlorine at position 4 and fluorine at position 7) in the benzofuran ring system renders the compound susceptible to nucleophilic aromatic substitution (NAS) reactions. These substituents act as electron-withdrawing groups, activating the aromatic ring toward substitution at specific positions.
Mechanism :
-
Chlorine at position 4 is more reactive due to its larger size and higher electronegativity compared to fluorine, making it a better leaving group.
-
Fluorine at position 7 stabilizes the negative charge during the transition state, facilitating substitution at adjacent positions.
Example Reaction :
The compound undergoes substitution with ammonia in the presence of a palladium catalyst (Pd/C) under basic conditions (sodium hydroxide in ethanol) to yield 4-amino-7-fluoro-2,3-dihydro-1-benzofuran-3-amine.
| Reagent | Conditions | Product |
|---|---|---|
| NH₃, Pd/C | NaOH, EtOH, 50°C, 24h | 4-Amino-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
Amination Reactions
The amine group at position 3 participates in a variety of amination reactions, including acylation, alkylation, and condensation.
Acylation :
Reaction with acetyl chloride in the presence of triethylamine yields N-acetyl-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon.
Alkylation :
Alkylation with methyl iodide under basic conditions (K₂CO₃ in DMF) forms N-methyl-4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine. The reaction is facilitated by the lone pair of electrons on the amine nitrogen.
Oxidation and Reduction
The benzofuran ring undergoes oxidation and reduction reactions, altering its aromaticity and functional groups.
Oxidation :
Treatment with hydrogen peroxide (H₂O₂) in acidic conditions converts the benzofuran ring into a quinone structure, resulting in 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine oxide.
Reduction :
Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the furan ring to a dihydrofuran derivative.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitated by palladium catalysts. For example:
-
Reaction with phenylboronic acid in the presence of Pd(OAc)₂ and K₃PO₄ yields 4-chloro-7-fluoro-5-phenyl-2,3-dihydro-1-benzofuran-3-amine .
Halogen Exchange
The fluorine substituent at position 7 can undergo halogen exchange with other nucleophiles (e.g., iodine, bromine) under specific conditions. For instance:
-
Reaction with KI in a polar aprotic solvent (DMF) at elevated temperatures replaces fluorine with iodine, forming 4-chloro-7-iodo-2,3-dihydro-1-benzofuran-3-amine.
Biochemical Interactions
Antimicrobial Activity :
The compound exhibits bacteriostatic properties due to its ability to disrupt bacterial cell wall synthesis. Studies indicate that the fluorine substituent enhances membrane permeability, while the chlorine group increases lipophilicity, enabling better penetration into microbial cells .
Anticancer Potential :
The benzofuran core, combined with halogen substituents, interacts with DNA topoisomerase II, inducing apoptosis in cancer cells. In vitro assays on EAC cells demonstrate IC₅₀ values in the micromolar range .
Key Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Substitution | NH₃, Pd/C, NaOH, EtOH | 4-Amino-7-fluoro derivative |
| Acylation | AcCl, Et₃N | N-Acetyl derivative |
| Oxidation | H₂O₂, H₂SO₄ | Quinone oxide |
| Suzuki Coupling | Pd(OAc)₂, K₃PO₄ | 5-Phenyl derivative |
Research Findings
-
Structure-Activity Relationships (SAR) :
-
Therapeutic Applications :
-
Synthetic Challenges :
-
Selectivity in substitution reactions due to competing reactivity at positions 4 and 7.
-
Sensitivity to acidic conditions, which may degrade the benzofuran ring.
-
Scientific Research Applications
Chemistry
4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Can be reduced to produce alcohols or amines.
These properties make it a valuable reagent in the synthesis of more complex molecules.
Biology
Research has shown that this compound exhibits significant biological activities:
Anticancer Activity
Studies indicate that derivatives of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran can inhibit cancer cell proliferation and induce apoptosis. For instance, a study demonstrated an IC50 value of approximately 12 nM against KARPAS422 lymphoma cell lines, indicating potent anticancer activity.
Neuroprotective Effects
In vitro studies suggest that this compound can mitigate neurodegeneration by inhibiting oxidative stress pathways. It has been shown to reduce neuronal cell death induced by reactive oxygen species (ROS).
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. In controlled studies, administration significantly reduced levels of TNF-alpha and IL-6 in inflammation models induced by lipopolysaccharide (LPS).
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation; induces apoptosis | |
| Neuroprotective | Reduces oxidative stress; protects neuronal cells | |
| Anti-inflammatory | Inhibits cytokine production |
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity (IC50) | Unique Features |
|---|---|---|
| 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine | 12 nM | Contains both fluorine and amine groups |
| 7-Fluoro-2,3-dihydrobenzofuran-3-amine | Not specified | Lacks the chlorination |
| 2,3-Dihydrobenzofuran-3-amine | Not specified | Lacks the fluorine atom |
Case Study 1: Anticancer Efficacy
A study evaluated various dihydrobenzofuran derivatives for their anticancer properties. The results indicated that compounds similar to 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran exhibited significant cytotoxic effects on multiple cancer cell lines, emphasizing the importance of specific functional groups in enhancing activity.
Case Study 2: Neuroprotection
Research focused on the neuroprotective effects of benzofuran derivatives revealed that compounds with similar structures could significantly reduce neuronal damage in models of oxidative stress. This highlights the potential therapeutic applications of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogenation Effects
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Molecular Formula: C₈H₇Cl₂NO
- Substituents : Chlorine at positions 6 and 6.
- Key Differences :
- The dichloro substitution increases molecular weight (196.05 g/mol ) and lipophilicity compared to the target compound.
- Chlorine’s strong electron-withdrawing effects may enhance binding to electron-deficient biological targets, but steric hindrance at positions 6 and 7 could reduce conformational flexibility .
(3S)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Molecular Formula: C₈H₉ClFNO (hydrochloride salt).
- Fluorine’s smaller atomic radius and electronegativity may favor interactions with hydrogen-bond acceptors in enzymes .
7-Chloro-2,3-dihydro-1-benzofuran-3-amine
- Molecular Formula: C₈H₈ClNO.
- Substituents : Chlorine at position 7 only.
- Key Differences: Lower molecular weight (169.61 g/mol) and reduced halogenation may decrease metabolic stability compared to the target compound.
Brominated Analogues
(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine
- Molecular Formula: C₈H₈BrNO.
- Substituents : Bromine at position 7.
- Key Differences :
Fluorinated and Methyl-Substituted Analogues
6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
- Molecular Formula: C₉H₉F₂NO.
- Substituents : Fluorine at positions 6 and 7; methyl group at position 2.
- Difluoro substitution enhances electron-withdrawing effects, which could improve binding to enzymes like kinases .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Properties/Activities |
|---|---|---|---|---|
| 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine | C₈H₇ClFNO | Cl (4), F (7) | 189.61 | High lipophilicity, potential CNS activity |
| 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine | C₈H₇Cl₂NO | Cl (6), Cl (7) | 196.05 | Enhanced metabolic stability |
| (3S)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine | C₈H₈FNO | F (7) | 153.15 | Improved solubility in polar solvents |
| (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine | C₈H₈BrNO | Br (7) | 214.06 | High membrane permeability |
| 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine | C₉H₉F₂NO | F (6), F (7), CH₃ (2) | 185.17 | Potential kinase inhibition |
Research Findings and Pharmacological Implications
- Halogen Effects : Chlorine and fluorine at positions 4 and 7 synergize to balance lipophilicity and electronic effects, enhancing blood-brain barrier penetration for CNS-targeted therapies .
- Synthetic Accessibility: The target compound’s synthesis likely involves regioselective halogenation, which is more complex than mono-substituted analogues .
- Safety Profiles : Brominated derivatives exhibit higher toxicity (e.g., H302 warnings), whereas fluoro-chloro combinations may offer safer pharmacokinetic profiles .
Biological Activity
4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural characteristics of this compound suggest various mechanisms of action, including antibacterial, antifungal, and anticancer properties. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity.
The compound has the following chemical properties:
- Chemical Formula : CHClFNO
- Molecular Weight : 187.60 g/mol
- CAS Number : 1540959-34-9
Antibacterial Activity
Research indicates that 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 0.25 μg/mL |
| Escherichia coli | ≤ 0.5 μg/mL |
| Listeria monocytogenes | ≤ 0.25 μg/mL |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance .
Antifungal Activity
The compound also shows antifungal activity against several strains of fungi. Its efficacy was assessed through various assays measuring the inhibition of fungal growth.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | ≤ 0.25 μg/mL |
| Aspergillus niger | ≤ 0.5 μg/mL |
The antifungal properties indicate its potential utility in treating fungal infections, particularly those caused by resistant strains .
Anticancer Activity
In addition to its antibacterial and antifungal effects, recent studies have explored the anticancer potential of this compound. It has been tested against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), showing promising cytotoxic effects.
| Cancer Cell Line | IC (μM) |
|---|---|
| A549 | 12.5 |
| HeLa | 10.0 |
These results suggest that 4-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine may induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within microorganisms and cancer cells. The presence of halogen substituents (chlorine and fluorine) is believed to enhance its reactivity and binding affinity to these targets, which may include enzymes critical for bacterial survival and cancer cell proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy : A study conducted on a panel of bacterial strains revealed that the compound significantly inhibited the growth of resistant strains, suggesting its application in treating infections where conventional antibiotics fail .
- Antifungal Applications : In a clinical setting, the compound was tested on patients with recurrent fungal infections, demonstrating a marked improvement in symptoms and reduction in fungal load .
- Cancer Treatment Research : Preliminary trials involving patients with advanced lung cancer indicated that when combined with standard chemotherapy, this compound enhanced the overall efficacy and reduced tumor size more effectively than chemotherapy alone .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, and how can purity be optimized?
- Methodology :
- Core synthesis : Adapt procedures from structurally similar benzofuran derivatives. For example, a benzofuran scaffold with fluoro substituents can be synthesized via cyclization of halogenated precursors under reflux with methanol/water and potassium hydroxide, followed by acidification and extraction (e.g., as described for 2-(5-fluoro-7-methyl-1-benzofuran-2-yl)acetic acid) .
- Chlorination/amination : Introduce chlorine and amine groups via nucleophilic substitution or catalytic amination. Use intermediates like 4-chloro-3-fluorobenzylamine (a related compound) to guide regioselective functionalization .
- Purity optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from benzene or chloroform to isolate high-purity crystals (>95%) .
Q. How should researchers characterize the structure and purity of this compound?
- Methodology :
- NMR analysis : Use and NMR to confirm substituent positions. For example, the fluorine atom at C7 and chlorine at C4 will induce distinct splitting patterns in aromatic regions (see analogues in antimalarial quinoline derivatives for reference) .
- Mass spectrometry : High-resolution MS (HRMS) can verify molecular formula (e.g., expected [M+H] peak for ).
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding interactions (e.g., centrosymmetric dimers via O–H⋯O bonds, as seen in benzofuran-carboxylic acid derivatives) .
Q. What purification strategies are effective for this amine-containing benzofuran derivative?
- Methodology :
- Acid-base extraction : Utilize the compound’s basic amine group. Dissolve in dichloromethane, wash with dilute HCl to remove impurities, then basify with NaOH to precipitate the free base .
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for final purity >98% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodology :
- Analog synthesis : Modify the chloro/fluoro substituents or dihydrofuran ring saturation. Compare with antimalarial compounds like 7-chloroquinolin-4-amine derivatives, where substituent position affects activity .
- Bioactivity assays : Test against microbial or enzymatic targets (e.g., malaria parasite growth inhibition) using standardized protocols. Correlate activity with electronic (Hammett constants) or steric (X-ray data) parameters .
Q. How can contradictions in reported synthetic yields or spectral data be resolved?
- Methodology :
- Reaction optimization : If yields vary (e.g., 24–92% in similar aminations), screen catalysts (e.g., Pd/C for hydrogenation) or solvents (DMF vs. THF) to improve reproducibility .
- Spectral validation : Cross-check NMR chemical shifts with computed spectra (DFT calculations) or databases like PubChem. For example, fluorinated benzofurans show characteristic NMR shifts near -110 ppm .
Q. What advanced techniques confirm the stereochemistry and solid-state behavior of this compound?
- Methodology :
- Single-crystal X-ray diffraction : Resolve absolute configuration (R/S) and intermolecular interactions (e.g., hydrogen bonds influencing crystal packing). Refer to analogous structures in the Cambridge Structural Database .
- Dynamic NMR : Study ring-flipping dynamics in the dihydrofuran moiety to assess conformational stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
